2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid
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Overview
Description
2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid typically involves the reaction of 6-morpholinopyrimidine with methylamine and acetic acid. The process begins with the preparation of 6-morpholinopyrimidine, which is then reacted with methylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholinopyrimidine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in treating inflammatory diseases and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)phenol
- 4-Amino-2,6-dimethoxypyrimidine
- 2,4,5-Trichloropyrimidine derivatives
Uniqueness
2-(Methyl(6-morpholinopyrimidin-4-yl)amino)acetic acid is unique due to its specific structural features, which confer distinct biological activities. Its morpholinopyrimidine core is a versatile scaffold that allows for various modifications, enhancing its potential as a therapeutic agent. Compared to similar compounds, it exhibits a higher affinity for certain molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C11H16N4O3 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-[methyl-(6-morpholin-4-ylpyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C11H16N4O3/c1-14(7-11(16)17)9-6-10(13-8-12-9)15-2-4-18-5-3-15/h6,8H,2-5,7H2,1H3,(H,16,17) |
InChI Key |
NABNIZXDQVTZBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC(=C1)N2CCOCC2 |
Origin of Product |
United States |
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